Home > Products > Screening Compounds P120885 > (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide -

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Catalog Number: EVT-5756490
CAS Number:
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized through a "cost-effective" approach. It incorporates a 1,3,4-thiadiazole ring, a dichloroacetic acid moiety, and a pyrazoline ring. The synthesis involved using 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent followed by stepwise alkylation and acylation reactions. This compound was screened for anticancer activity in vitro following the NCI DTP protocol (“60 lines screening"). []

Relevance: Although structurally different from the target compound, this related compound highlights the significance of the 1,3,4-thiadiazole moiety in medicinal chemistry, particularly in designing molecules with anticancer properties. The research emphasizes the exploration of diverse substituents and hybridization approaches around the 1,3,4-thiadiazole core to discover new drug-like molecules. []

2. N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives [, ]

Compound Description: This series of compounds encompasses both 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and 4-[(3-substituted)thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides. They were synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. [] Some of these derivatives were also investigated as potential inhibitors of human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. []

Relevance: The shared 5-methyl-1,3,4-thiadiazol-2-yl moiety with the target compound, 3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, signifies the importance of this specific substitution pattern on the thiadiazole ring for potential biological activities, including anticancer and carbonic anhydrase inhibition. [, ]

3. N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives []

Compound Description: These derivatives are structurally similar to the previous group, with variations in the heterocyclic ring linked to the benzenesulfonamide moiety. They were synthesized and screened for in vitro inhibition against hCA isoenzymes I, II, VII, and XII. []

Relevance: This series exemplifies the exploration of different heterocyclic systems, including 1,3,4-thiadiazole and 5-methyl-isoxazol-3-yl, in conjunction with benzenesulfonamide for developing hCA inhibitors. Comparing their activities to those containing the 5-methyl-1,3,4-thiadiazol-2-yl moiety, like in 3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, provides insight into the structure-activity relationships and the influence of specific heterocycles on biological activity. []

4. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid []

Compound Description: This compound, bearing both 1,2,3-triazole and 1,3,4-thiadiazole rings, was unexpectedly synthesized from 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide upon treatment with sulfuric acid. This compound displayed antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: While structurally distinct from the target compound, this related compound emphasizes the versatility of the 1,3,4-thiadiazole ring system and its potential for generating molecules with diverse biological activities, including antimicrobial properties. Furthermore, it showcases the possibility of unexpected chemical transformations leading to new structures. []

5. N-[(3-Methyl-5-phenoxy-1-phenylpyrazol-4-yl)carbonyl]-N′-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea []

Compound Description: This compound is characterized by the presence of two intramolecular N—H⋯O hydrogen bonds in its crystal structure. It also contains a propyl chain exhibiting disorder over two sites with specific occupancy factors. []

Relevance: This compound features a 5-propyl-1,3,4-thiadiazol-2-yl moiety, highlighting the variability of alkyl substitutions at the 5-position of the 1,3,4-thiadiazole ring while maintaining its presence in biologically relevant molecules. This structural aspect is relevant when considering the 5-methyl substitution in the target compound, 3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. []

6. 4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one []

Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the six atoms in the 1,6-dihydropyridazine ring. The 1,3,4-thiadiazole ring is oriented at a specific dihedral angle relative to the pyridazine ring. Intermolecular C—H—O hydrogen bonding leads to the formation of supramolecular dimers in the crystal structure. This compound also features a disordered terminal ethyl group. []

Relevance: The presence of an ethoxy group at the 5-position of the 1,3,4-thiadiazole ring in this compound draws a parallel with the ethoxy substituent in the target compound, 3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, demonstrating the feasibility of alkoxy substitutions at that position. []

7. 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one []

Compound Description: The structure of this compound includes a thiazolidinone ring, a 1,3,4-thiadiazole ring, and a 4-methoxyphenyl group. Intramolecular hydrogen bonds, including C—H⋯S, C—H⋯N, and C—H⋯Cl interactions, contribute to its conformational stability. Additionally, intermolecular C—H⋯O hydrogen bonds link the molecules, forming centrosymmetric dimers in the crystal structure. []

Relevance: While structurally diverse from 3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, this compound highlights the recurrent theme of utilizing the 1,3,4-thiadiazole motif in constructing molecules for potential biological applications. The incorporation of various substituents and the formation of intra- and intermolecular interactions in this compound offer insights into structure-activity relationships and crystal packing arrangements. []

Properties

Product Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H17N3O3S/c1-4-21-12-7-5-11(9-13(12)20-3)6-8-14(19)16-15-18-17-10(2)22-15/h5-9H,4H2,1-3H3,(H,16,18,19)/b8-6+

InChI Key

JSMRDRRXTSAALB-SOFGYWHQSA-N

SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C)OC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.